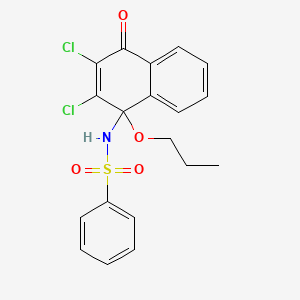

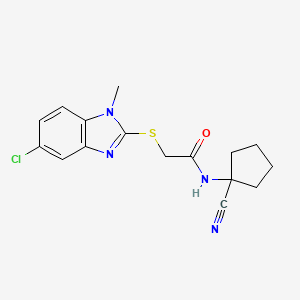

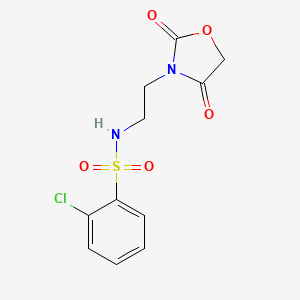

![molecular formula C19H16N2O5S B2480402 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034396-75-1](/img/structure/B2480402.png)

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves one-pot, multi-component reactions that are efficient, environmentally friendly, and conducted under mild conditions. For instance, a series of related acetamide derivatives has been synthesized using DBU as a catalyst in ethanol, highlighting a straightforward protocol with good yields (Raju, Maram, Anitha, & Sreenivasulu, 2022). This method may be adaptable for the synthesis of the compound , suggesting an efficient approach to its production.

Molecular Structure Analysis

The crystal structure of similar compounds reveals intricate details about molecular interactions and conformations. For example, a related compound was found to crystallize in the triclinic P−1 space group, featuring intermolecular hydrogen bonding and π-π stacking, which are critical for understanding the molecular structure (Lee et al., 2009). These insights can provide a basis for predicting the molecular structure and interactions within N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide.

Chemical Reactions and Properties

The chemical behavior of furan and thiophene moieties within complex molecules has been explored through reactions such as the photoinduced direct oxidative annulation. This reaction facilitates the synthesis of highly functionalized polyheterocyclic compounds, indicating the potential reactivity of the furan and thiophene rings in the target compound (Zhang et al., 2017).

科学的研究の応用

Synthesis and Characterization

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has been explored in various synthetic pathways and chemical reactions. A method for synthesizing similar compounds involves a one-pot, three-component synthesis using 2-naphthol, aldehydes, and amides in the presence of a catalyst, offering advantages such as good yields, environmental friendliness, straightforward protocols, short reaction times, and mild conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022). Additionally, the decarboxylative Claisen rearrangement reactions of related heteroaromatic compounds have been studied, highlighting their potential in yielding diverse heteroaromatic products (Craig, King, Kley, & Mountford, 2005).

Mechanistic Insights and Methodological Developments

The compound and its derivatives have been part of studies focusing on understanding and developing new synthetic methods. For instance, a study explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing good yields, high selectivity, low catalyst loading, and faster reaction times, with structures confirmed by nOe studies and X-ray crystallography (Reddy et al., 2012).

Antimicrobial and Anticancer Potential

Research has also delved into the biological activities of compounds with similar structures, evaluating their potential as antimicrobial and anticancer agents. One study synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested their anticancer activity, finding potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Additionally, novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetamide have been characterized and shown to possess antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S/c22-17(10-21-14-4-1-2-5-15(14)26-18(21)23)20-12-19(24,13-7-9-27-11-13)16-6-3-8-25-16/h1-9,11,24H,10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCBVUJMHFGTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

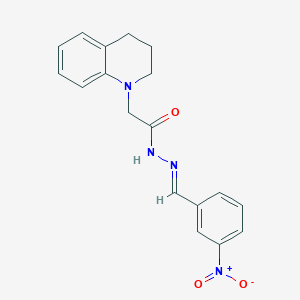

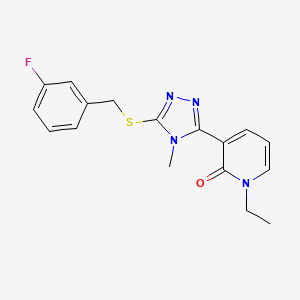

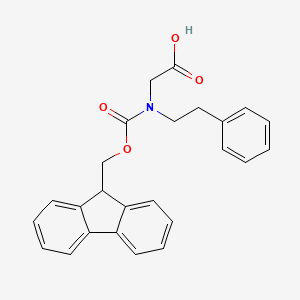

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)

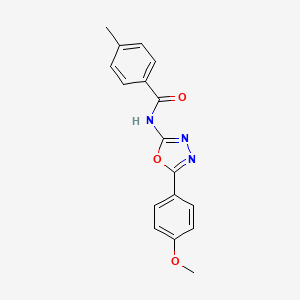

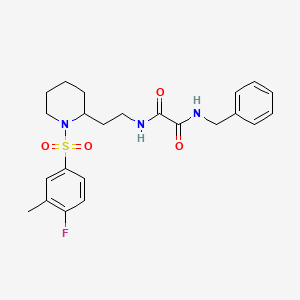

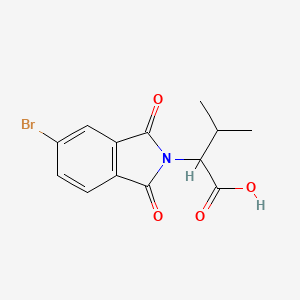

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

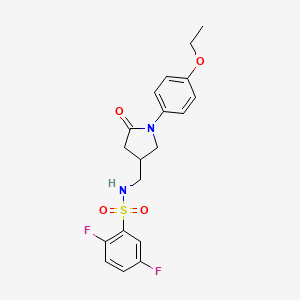

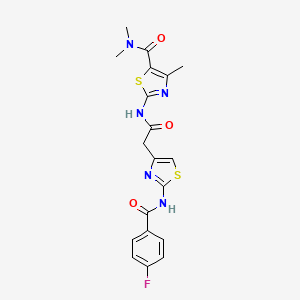

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)